molecular formula C25H24FN3O5 B14977524 2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B14977524
M. Wt: 465.5 g/mol
InChI Key: JPCQXXDDVGPTHW-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and furan-2-ylmethyl groups through nucleophilic substitution and coupling reactions. The final step involves the acylation of the imidazolidinone with 4-propoxyphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazolidinone core can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted fluorophenyl derivatives.

Scientific Research Applications

2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. The imidazolidinone core may act as a pharmacophore, binding to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid
  • 5-[2-(4-fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazolidinone core, along with the fluorophenyl and furan-2-ylmethyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H24FN3O5

Molecular Weight

465.5 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C25H24FN3O5/c1-2-13-33-20-11-7-18(8-12-20)27-23(30)15-22-24(31)29(19-9-5-17(26)6-10-19)25(32)28(22)16-21-4-3-14-34-21/h3-12,14,22H,2,13,15-16H2,1H3,(H,27,30)

InChI Key

JPCQXXDDVGPTHW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

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